molecular formula C4H7ClF2O B1465067 5-Chloro-1,1-difluoro-3-oxapentane CAS No. 1309602-55-8

5-Chloro-1,1-difluoro-3-oxapentane

Cat. No. B1465067
M. Wt: 144.55 g/mol
InChI Key: BXBIENACBTXTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,1-difluoro-3-oxapentane is a chemical compound with the molecular formula C4H7ClF2O . It is used in laboratory chemicals and for the manufacture of substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1,1-difluoro-3-oxapentane, such as its melting point, boiling point, and density, are not provided in the available resources .

Safety And Hazards

5-Chloro-1,1-difluoro-3-oxapentane is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing fumes, mist, spray, vapors. It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-chloroethoxy)-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIENACBTXTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,1-difluoro-3-oxapentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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